Cas no 53114-47-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI))
53114-47-9 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
N.o CAS:53114-47-9
MF:C26H27ClF2N2
MW:440.955792665482
CID:376196
PubChem ID:20836158
Update Time:2025-04-19
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)
- (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
- 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine,hydrochloride
- (Z)-1-(Bis(4-fluorophenyl)methyl)-4-(cinnamyl)piperazine hydrochloride
- hydrogen chloride 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (1:1)
- Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-
- (Z)-1-[Bis(4-Fluorophenyl)Methyl]-4-(Cinnamyl)Piperazine xHydrochloride
- 53114-47-9
- SCHEMBL16226917
- NS00088596
- (Z)-1-[bis-(4-Fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
- EINECS 258-371-1
-
- Inchi: 1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4-;
- Chave InChI: NFKPPSNTQMFDIW-ZULQGGHCSA-N
- SMILES: Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(C/C=C\C2C=CC=CC=2)CC1
Propriedades Computadas
- Massa Exacta: 440.18331
- Massa monoisotópica: 440.1830829g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 6
- Complexidade: 487
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 6.5Ų
Propriedades Experimentais
- PSA: 6.48
Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI) Literatura Relacionada
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
53114-47-9 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)-, hydrochloride, (Z)-(9CI)) Produtos relacionados
- 52468-60-7(1-bis(4-fluorophenyl)methyl-4-(2E)-3-phenylprop-2-en-1-ylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente